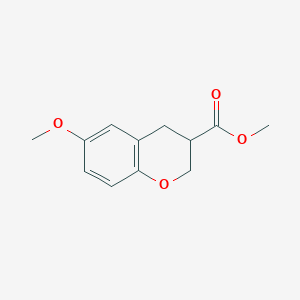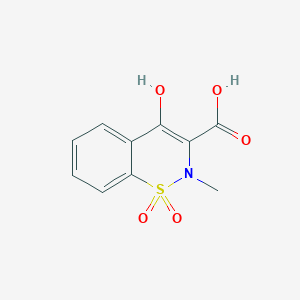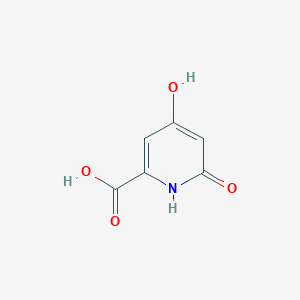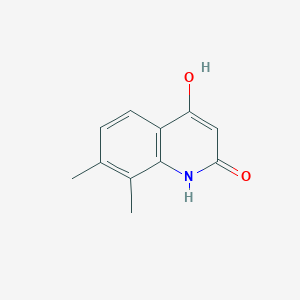
6-Methoxy-chroman-3-carboxylic acid methyl ester
Übersicht
Beschreibung
6-Methoxy-chroman-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 g/mol . The compound is also known by other names such as methyl 6-methoxy-3-chromanecarboxylate and methyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate .
Molecular Structure Analysis
The InChI code for 6-Methoxy-chroman-3-carboxylic acid methyl ester is1S/C12H14O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-4,6,9H,5,7H2,1-2H3 . The Canonical SMILES representation is COC1=CC2=C(C=C1)OCC(C2)C(=O)OC . Physical And Chemical Properties Analysis
6-Methoxy-chroman-3-carboxylic acid methyl ester has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its topological polar surface area is 44.8 Ų . The compound has a complexity of 253 .Wissenschaftliche Forschungsanwendungen
Pharmacology
6-Methoxy-chroman-3-carboxylic acid methyl ester: has been identified as a potential Rho-associated protein kinase (ROCK) inhibitor . ROCK inhibitors have significant therapeutic potential in treating cardiovascular diseases, glaucoma, and cancer due to their role in cell motility, proliferation, and apoptosis. The compound’s ability to selectively inhibit ROCK2 isoforms makes it a promising candidate for drug development.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. Its structure is conducive to synthetic transformations that can lead to a variety of biologically active molecules. For instance, it can be used in the synthesis of coumarin derivatives , which are known for their anticoagulant and antibacterial properties .
Material Science
The ester group in 6-Methoxy-chroman-3-carboxylic acid methyl ester makes it a suitable candidate for polymerization reactions . It could be used to create novel polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .
Biochemistry
In biochemistry, this compound could be involved in enzyme inhibition studies . Its structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. This can be useful in understanding enzyme mechanisms and designing enzyme inhibitors .
Agriculture
The compound’s potential use in agriculture could be as a precursor for agrochemicals . Its chemical structure could be modified to create pesticides or herbicides that are more effective and environmentally friendly .
Environmental Science
6-Methoxy-chroman-3-carboxylic acid methyl ester: may also find applications in environmental science, particularly in the development of green chemistry processes. Its ester group can be involved in transesterification reactions, which are important in the production of biodiesel and other sustainable fuels .
Wirkmechanismus
While the mechanism of action for 6-Methoxy-chroman-3-carboxylic acid methyl ester is not explicitly mentioned, one of its derivatives, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c), has been found to possess ROCK2 inhibitory activity with an IC50 value of 3 nM and 22.7-fold isoform selectivity (vs. ROCK1). Molecular docking indicated that hydrophobic interactions were the key element for the high potency and isoform selectivity of (S)-7c .
Eigenschaften
IUPAC Name |
methyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-4,6,9H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERLGODIYDNVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696288 | |
| Record name | Methyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885271-68-1 | |
| Record name | Methyl 3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423859.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone](/img/structure/B1423861.png)
![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)
![methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423863.png)





![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)

